N-[(2-chloropyridin-3-yl)methyl]hydroxylamine
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Overview
Description
N-[(2-chloropyridin-3-yl)methyl]hydroxylamine is a chemical compound that features a hydroxylamine group attached to a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)methyl]hydroxylamine typically involves the reaction of 2-chloropyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-3-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amine derivatives from reduction, and various substituted pyridine derivatives from substitution reactions .
Scientific Research Applications
N-[(2-chloropyridin-3-yl)methyl]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-3-yl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2-chloropyridin-3-yl)methyl]hydroxylamine include:
- N-[(2-chloropyridin-3-yl)methyl]methylamine
- N-[(2-chloropyridin-3-yl)methyl]acetamide
- 2-chloro-5-hydroxymethylpyridine
- 6-chloronicotinic acid
Uniqueness
This compound is unique due to its hydroxylamine group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-3,9-10H,4H2 |
InChI Key |
UTVHHRAFFZAYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CNO |
Origin of Product |
United States |
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